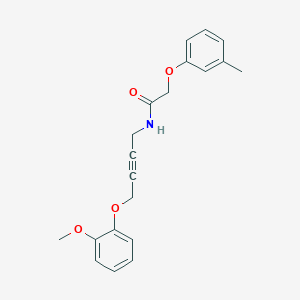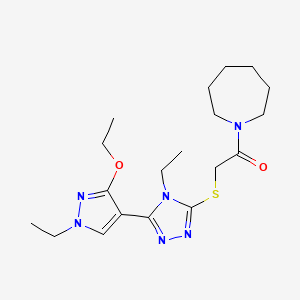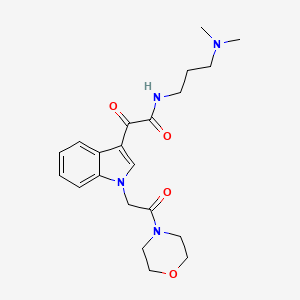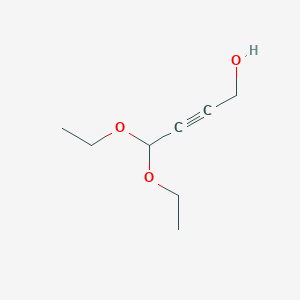
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(m-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(m-tolyloxy)acetamide, also known as MBOA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. In
Aplicaciones Científicas De Investigación
Herbicide Metabolism and Toxicology
Research on chloroacetamide herbicides, which share functional groups with N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(m-tolyloxy)acetamide, reveals insights into the metabolism of these compounds in liver microsomes. Studies have shown that compounds like acetochlor undergo complex metabolic pathways leading to potential carcinogenic intermediates, highlighting the importance of understanding the metabolic activation and pathways of similar compounds (Coleman et al., 2000).
Chemoselective Acetylation in Drug Synthesis
The chemoselective acetylation of amino groups, as studied in compounds like N-(2-Hydroxyphenyl)acetamide, showcases a crucial step in the synthesis of pharmaceuticals, including antimalarial drugs. This process, involving various acyl donors and optimization parameters, demonstrates the synthetic versatility and potential pharmaceutical applications of related acetamide derivatives (Magadum & Yadav, 2018).
Green Synthesis of Dye Intermediates
The development of environmentally friendly synthesis methods for compounds like N-(3-Amino-4-methoxyphenyl)acetamide, used in azo disperse dyes, underlines the push towards greener chemical processes. Such research points to the potential for N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(m-tolyloxy)acetamide to be involved in sustainable industrial applications (Zhang Qun-feng, 2008).
Propiedades
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-16-8-7-9-17(14-16)25-15-20(22)21-12-5-6-13-24-19-11-4-3-10-18(19)23-2/h3-4,7-11,14H,12-13,15H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNMMLHKHCHADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC#CCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(m-tolyloxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2449243.png)

![2-[3-[(4-Prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2449246.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide](/img/structure/B2449247.png)

![6-Amino-4-(3-((4-fluorophenoxy)methyl)-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2449249.png)


![9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride](/img/structure/B2449253.png)



![3-[Methyl(pyridin-3-yl)amino]phenol](/img/structure/B2449260.png)